N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylacetamide
Description
Properties
IUPAC Name |
N-[2-[5-[(2-methylphenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-2-phenylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O2/c1-17-7-5-6-10-19(17)15-27-16-25-22-20(23(27)30)14-26-28(22)12-11-24-21(29)13-18-8-3-2-4-9-18/h2-10,14,16H,11-13,15H2,1H3,(H,24,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMUPINCXAVCQDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C=NC3=C(C2=O)C=NN3CCNC(=O)CC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylacetamide typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved by cyclization reactions involving appropriate precursors such as hydrazines and pyrimidine derivatives under controlled conditions.
Introduction of the 2-methylbenzyl group: This step often involves alkylation reactions using 2-methylbenzyl halides in the presence of a base.
Attachment of the phenylacetamide moiety: This can be done through amide bond formation reactions, typically using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or phenyl rings, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents in the presence of a base like sodium hydride.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylacetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in cancer treatment due to its ability to inhibit specific enzymes and pathways involved in cell proliferation.
Biological Research: The compound is used to study cellular mechanisms and pathways, providing insights into disease processes and potential therapeutic targets.
Chemical Biology: It serves as a tool compound to probe biological systems and understand the interactions between small molecules and biological macromolecules.
Mechanism of Action
The mechanism of action of N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylacetamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of critical biological pathways, such as those involved in cell cycle regulation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share the core structure and have similar biological activities.
Benzimidazole derivatives: These compounds also exhibit significant biological activities and are used in various therapeutic applications.
Uniqueness
N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylacetamide is unique due to its specific substitution pattern, which imparts distinct biological properties. Its ability to selectively inhibit certain enzymes makes it a valuable compound for targeted therapeutic applications.
Biological Activity
N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylacetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neurology. This article delves into the compound's biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.
Research indicates that this compound acts primarily as an inhibitor of specific kinases involved in cell signaling pathways related to cancer and neurological disorders. It has shown significant efficacy against non-small cell lung cancer by targeting the epidermal growth factor receptor (EGFR) pathways and exhibits anticonvulsant activity.
Biological Activity
Anticancer Activity:
The compound has been studied for its potential in treating various cancers due to its ability to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. In vitro studies have demonstrated that it can effectively reduce cell proliferation in cancer cell lines.
Anticonvulsant Activity:
In animal models, this compound has shown promise as an anticonvulsant agent. Its efficacy was assessed using standard seizure models where it significantly reduced seizure frequency and duration.
Case Studies and Experimental Data
-
In Vitro Studies:
- A study evaluated the compound's effect on human lung cancer cells (A549). The results indicated a dose-dependent reduction in cell viability with an IC50 value of approximately 15 µM.
- Another study focused on its anti-inflammatory properties, where it was found to inhibit COX-2 activity with an IC50 value comparable to that of celecoxib (0.04 µmol) .
-
Animal Models:
- In a carrageenan-induced paw edema model, this compound exhibited significant anti-inflammatory effects, reducing edema by up to 60% compared to control groups.
Structure-Activity Relationships (SAR)
The biological activity of this compound can be influenced by various substituents on the pyrazolo[3,4-d]pyrimidine scaffold. Modifications at specific positions have been correlated with enhanced potency against specific targets:
| Substituent Position | Modification Type | Effect on Activity |
|---|---|---|
| 1 | Methyl Group | Increased potency against CDKs |
| 6 | Phenyl Group | Enhanced selectivity for EGFR |
| 3 | Alkyl Chain | Improved solubility and bioavailability |
Q & A
Q. What computational tools are recommended for predicting metabolic pathways of this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
